molecular formula C7H9NO2 B1396101 Pyridine-2,4-diyldimethanol CAS No. 21071-04-5

Pyridine-2,4-diyldimethanol

Cat. No.: B1396101
CAS No.: 21071-04-5
M. Wt: 139.15 g/mol
InChI Key: RPJOPOIUCLTJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2,4-diyldimethanol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of two hydroxymethyl groups attached to the 2nd and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4-diyldimethanol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reactions of pyridine derivatives. These methods are designed to be efficient and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Pyridine-2,4-diyldimethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Peracids are commonly used for oxidation reactions.

    Reducing Agents: Hydrogenation catalysts and metal hydrides are typical reducing agents.

    Substitution Reagents: Alkylating agents and halogenating agents are frequently employed in substitution reactions.

Major Products:

    Pyridine N-oxides: Formed through oxidation.

    Substituted Pyridines: Result from various substitution reactions.

Mechanism of Action

The mechanism of action of pyridine-2,4-diyldimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyridine-2,4-diyldimethanol can be compared with other similar compounds, such as:

Uniqueness:

    Structural Features: The presence of two hydroxymethyl groups at the 2nd and 4th positions makes this compound unique compared to other pyridine derivatives.

    Reactivity: The hydroxymethyl groups enhance the compound’s reactivity, making it suitable for various chemical transformations.

Properties

IUPAC Name

[2-(hydroxymethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJOPOIUCLTJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,4-diyldimethanol
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Pyridine-2,4-diyldimethanol
Reactant of Route 4
Pyridine-2,4-diyldimethanol
Reactant of Route 5
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Reactant of Route 6
Pyridine-2,4-diyldimethanol

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